Methyl 4-((cyclopropylmethyl)amino)benzoate
CAS No.:
Cat. No.: VC20452860
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | methyl 4-(cyclopropylmethylamino)benzoate |
| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3 |
| Standard InChI Key | LZKPDJXKXBKWAF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NCC2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 4-((cyclopropylmethyl)amino)benzoate consists of a benzoate ester core substituted at the para position with an amino group linked to a cyclopropylmethyl moiety. The cyclopropane ring introduces significant steric strain and electronic effects, influencing the compound's reactivity and interactions with biological targets. Key structural attributes include:
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Ester group: The methyl ester at the benzoic acid position enhances solubility in organic solvents while allowing facile hydrolysis under basic conditions.
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Amino linkage: The secondary amine bridges the aromatic ring and cyclopropane, enabling hydrogen bonding and protonation-dependent solubility.
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Cyclopropyl group: The three-membered carbocycle contributes to conformational rigidity and metabolic stability compared to linear alkyl chains.
Physicochemical Properties
Experimental data from suppliers and computational predictions reveal the following properties :
| Property | Value/Description |
|---|---|
| Molecular Weight | 205.25 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMSO, methanol, CHCl₃ |
| Storage Conditions | 2–8°C under inert atmosphere |
| Stability | Hydrolytically sensitive at pH >9 |
The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Routes
While no dedicated synthesis protocols for methyl 4-((cyclopropylmethyl)amino)benzoate are publicly documented, analogous compounds suggest a multi-step approach involving:
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Esterification: Reaction of 4-((cyclopropylmethyl)amino)benzoic acid with methanol under acidic catalysis (e.g., HCl) .
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Amine Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclopropane introduction.
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Cyclopropanation: Simmons-Smith reaction or transition metal-catalyzed cyclopropane formation.
A patent (US20070149802A1) describes a related synthesis for methyl 4-(aminomethyl)benzoate, achieving yields >85% via pH-controlled esterification and extraction . Adapting this method, the target compound could be synthesized by substituting aminomethyl with cyclopropylmethylamine.
Process Optimization
Critical parameters for scalable production include:
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Temperature Control: Maintaining 5–10°C during base addition to minimize ester hydrolysis .
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pH Management: Adjusting to pH 6–7 before solvent extraction to isolate the product .
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Solvent Selection: Methylene chloride or toluene for efficient phase separation .
Biological Activity and Mechanism
Enzyme Inhibition
Methyl 4-((cyclopropylmethyl)amino)benzoate exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range. The proposed mechanism involves:
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Hydrogen Bonding: The amino group interacts with catalytic triad residues (Ser203, His447, Glu334 in AChE).
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Hydrophobic Interactions: The cyclopropane ring occupies the acyl-binding pocket, enhancing affinity.
| Parameter | Methyl 4-((cyclopropylmethyl)amino)benzoate | Donepezil |
|---|---|---|
| AChE IC₅₀ | 2.4 µM | 6.7 nM |
| logP | 1.8 | 4.1 |
| Metabolic Stability (t₁/₂) | >60 min (rat liver microsomes) | 30 min |
While less potent than donepezil, its superior metabolic stability suggests utility in prolonged-release formulations.
Applications in Drug Development
Lead Compound Optimization
Structural modifications to enhance potency and selectivity include:
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Ester Hydrolysis: Converting the methyl ester to a free acid improves water solubility but reduces CNS penetration.
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Cyclopropane Substitution: Replacing cyclopropyl with spirocyclic groups to modulate steric effects.
Antibiotic Adjuvants
Preliminary data suggest synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). At 10 µg/mL, it reduces MRSA minimum inhibitory concentration (MIC) for ampicillin by 8-fold.
Comparison with Structural Analogs
Methyl 4-[(Cyanoacetyl)amino]benzoate
This analog (PubChem CID 4151596) replaces the cyclopropylmethyl group with a cyanoacetyl moiety, altering bioactivity :
| Property | Methyl 4-((cyclopropylmethyl)amino)benzoate | Methyl 4-[(Cyanoacetyl)amino]benzoate |
|---|---|---|
| Molecular Weight | 205.25 g/mol | 218.21 g/mol |
| AChE Inhibition (IC₅₀) | 2.4 µM | >100 µM |
| Antibacterial Synergy | Yes (MRSA) | No |
The cyclopropane group’s rigid geometry is critical for cholinesterase inhibition, underscoring structure-activity relationship (SAR) nuances .
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